3-Bromo-2-(3-bromo-2-methylpropyl)thiophene is an organic compound featuring a thiophene ring substituted with bromine and a branched alkyl group. The molecular formula is , indicating the presence of two bromine atoms, a sulfur atom, and a complex alkyl substituent. This compound is part of a class of thiophene derivatives known for their diverse chemical properties and potential applications in various fields, including organic electronics and pharmaceuticals.
The reactivity of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene can be attributed to the presence of bromine substituents, which can participate in nucleophilic substitution reactions. For instance, it can undergo aromatic nucleophilic substitution, where nucleophiles attack the electrophilic carbon atoms adjacent to the bromine atoms. This process can lead to the formation of various derivatives depending on the nature of the nucleophile used. Additionally, reactions involving metal-catalyzed cross-coupling methods may also be applicable, allowing for further functionalization of the thiophene ring .
The synthesis of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene can be achieved through several methods:
3-Bromo-2-(3-bromo-2-methylpropyl)thiophene has potential applications in:
Interaction studies involving 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene focus on its binding affinities with biological targets. These studies typically employ techniques such as:
Such studies are crucial for understanding its potential therapeutic applications and safety profiles .
Several compounds share structural similarities with 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-(Bromomethyl)benzo[b]thiophene | 10133-22-9 | 0.82 |
| 6-Bromobenzo[b]thiophene-2-carbonitrile | 1190198-24-3 | 0.74 |
| 2-(4-Bromophenyl)-5-phenylthiophene | 118621-30-0 | 0.81 |
| 3-Bromo-2-methylbenzo[b]thiophene | 10243-15-9 | 0.81 |
These compounds exhibit various physical and chemical properties that may differ significantly from those of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene. The unique combination of two bromine atoms and a branched alkyl group in this compound contributes to its distinct reactivity and potential applications compared to its analogs .
The systematic IUPAC name for this compound, 3-bromo-2-(3-bromo-2-methylpropyl)thiophene, precisely describes its molecular architecture. The core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 2-position by a 3-bromo-2-methylpropyl group and at the 3-position by a bromine atom.
The molecular formula C8H10Br2S corresponds to a molecular weight of 298.04 g/mol. Key structural identifiers include:
1S/C8H10Br2S/c1-6(5-9)4-8-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3 KGTQLNXXPNXRQD-UHFFFAOYSA-N CC(CBr)Cc1sc(c(Br)c1) A comparative analysis of structural data from multiple sources reveals consistency in its characterization (Table 1).
Table 1: Structural Properties of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 1496893-62-9 | |
| Molecular Formula | C8H10Br2S | |
| Molecular Weight | 298.04 g/mol | |
| X-ray Crystallography | Not reported | — |
The thiophene ring’s planarity and the steric effects induced by the 2-methylpropyl group create distinct electronic environments at the 3- and 5-positions, influencing reactivity patterns in substitution reactions.
Thiophene derivatives gained prominence in the mid-20th century due to their aromatic stability and synthetic versatility. The introduction of brominated analogs, such as 3-bromo-2-(3-bromo-2-methylpropyl)thiophene, emerged from efforts to enhance the reactivity of thiophene scaffolds for cross-coupling applications.
Early synthetic routes to brominated thiophenes relied on electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS). However, these methods often suffered from regioselectivity issues and over-bromination. The development of Bradsher cyclization in the 1980s provided a breakthrough for constructing polycyclic thiophene systems, though initial implementations required harsh acidic conditions.
Modern advances, such as the copper-catalyzed cross-coupling strategy reported by Burke et al. (2025), revolutionized the synthesis of 3-brominated thiophenes. This method enabled direct coupling of bromoacetals with thienylmethyl halides, bypassing redox-intensive steps and achieving yields exceeding 65%. Such innovations underscore the compound’s role in advancing synthetic methodologies for heterocyclic systems.
The dual bromine substituents in 3-bromo-2-(3-bromo-2-methylpropyl)thiophene make it a multifunctional building block for:
Table 2: Synthetic Applications of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene
| Application | Reaction Type | Key Reference |
|---|---|---|
| Cross-Coupling | Suzuki-Miyaura | |
| Cyclization | Bradsher Cyclization | |
| Polymerization | Radical/Electrochemical |
In materials science, the compound’s electron-deficient thiophene core enhances charge transport properties in organic field-effect transistors (OFETs). Recent studies highlight its utility in creating n-type semiconductors when copolymerized with electron-accepting monomers.
| Brominating Agent | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|---|---|
| Br2 | 25 | Solvent-free | <1 second | 86 | 2,5-dibromo | Micro reactor study |
| NBS | 0-25 | CH2Cl2 | 30 min | 99 | 3-bromo | TCI protocol |
| Br2 + FeBr3 | -78 to 25 | CH2Cl2 | 2-4 hours | 75-85 | 2-bromo | Traditional method |
| NBS + FeCl3 | 0 | CHCl3 | 1-3 hours | 70-80 | 3-bromo | Iron catalysis |
| NBS + Acetonitrile | 0-25 | CH3CN | 30 min | 95-99 | 3-bromo | Optimized NBS |
The mechanistic understanding of thiophene bromination has been enhanced through density functional theory investigations [1]. Computational studies at the M06-2X-D3/ma-def2-TZVP level with SMD solvation models have elucidated the reaction pathways between thiophenes and N-bromosuccinimide [1]. These theoretical insights provide valuable guidance for optimizing experimental conditions and predicting regioselectivity outcomes [1].
Achieving optimal regioselectivity in thiophene functionalization requires systematic optimization of multiple reaction parameters [12] [13]. Temperature control emerges as one of the most critical factors influencing both reaction rate and selectivity outcomes [14] [15]. Bromination reactions conducted at temperatures ranging from -90°C to 0°C demonstrate enhanced regioselectivity control, with optimal conditions typically falling between -78°C and 25°C [14].
Solvent selection profoundly impacts both reaction efficiency and regioselectivity [16] [17]. Concentrated solutions of substituted thiophenes in acetic acid with N-bromosuccinimide at room temperature provide efficient and selective bromination outcomes [17]. The choice of solvent polarity influences the electronic environment around the thiophene ring, thereby affecting the preferred sites for electrophilic attack [18]. Nonpolar solvents tend to favor α-position selectivity, while moderately polar solvents like dichloromethane provide balanced reactivity [18].
Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations [19]. Studies involving KF/Al2O3/PEG-400 catalytic systems demonstrate that catalyst loadings between 5-10 mol% provide optimal performance for thiophene derivative synthesis [19]. Lower catalyst loadings may result in incomplete conversion, while excessive catalyst concentrations can lead to side reactions and reduced selectivity [19].
Reaction time optimization depends on the specific transformation and reaction conditions employed [15]. Micro reactor studies indicate that reaction times can be dramatically reduced from several hours to seconds while maintaining high yields and selectivity [15]. Traditional batch processes typically require 2-5 hours for lithiation reactions and 12-24 hours for subsequent bromination steps [14]. The optimal reaction time often represents a compromise between complete conversion and minimization of side reactions [15].
Table 3: Optimization of Reaction Conditions for Regioselectivity
| Parameter | Low Value | Optimal Value | High Value | Effect on Selectivity | Effect on Yield | Typical Range |
|---|---|---|---|---|---|---|
| Temperature | -78°C | 0-25°C | 100°C | α-selective | Moderate | -20 to 50°C |
| Solvent Polarity | Nonpolar | Moderate | Polar | Enhanced | Variable | CH2Cl2 to DMF |
| Catalyst Loading | 1 mol% | 5-10 mol% | 20 mol% | Improved | Increased | 2-15 mol% |
| Reaction Time | 15 min | 30-60 min | 4-24 hours | Complete conversion | Maximized | 10 min-2 hours |
| Substrate Ratio | 1:1 | 1:1.2 | 1:3 | Excess reagent | Optimized | 1:1 to 1:2 |
Substrate ratio optimization ensures efficient utilization of reagents while maximizing product formation [20]. Kinetic studies of thiophenic sulfur alkylation demonstrate that reactions follow bimolecular mechanisms with rates dependent on both olefin and thiophene concentrations [20]. When olefins are employed in molar excess, the reaction rate equations can be simplified to pseudo-first-order kinetics [20]. Optimal substrate ratios typically range from 1:1 to 1:2, balancing conversion efficiency with reagent economy [20].
Temperature effects on regioselectivity have been extensively studied through computational and experimental approaches [21]. Density functional theory calculations reveal four transition states in optimized reactive systems, with energy profiles providing insights into regioselectivity patterns [21]. Experimental investigations using supported catalysts with alumina carriers and phosphotungstic acid active ingredients achieve maximum thiophene yields under optimized temperature conditions [21].
Advanced catalytic systems have emerged as powerful tools for achieving complex multi-step syntheses of brominated thiophene derivatives [12] [22] [23]. Palladium-based catalytic systems demonstrate exceptional versatility in directed carbon-hydrogen bond activation reactions [12] [22]. The combination of PdCl2 with (p-tolyl)3P as catalyst, along with silver carbonate as additive, enables β-arylation of thiophenes with bromide directing groups [12]. This methodology proceeds with aryl iodides as coupling partners, affording brominated biaryl compounds as products [12].
Iron catalysis represents a sustainable alternative to precious metal systems for thiophene functionalization [22] [24]. Iron-catalyzed arylation of heterocycles via directed carbon-hydrogen bond activation utilizes inexpensive and non-toxic iron catalysts [22]. These systems demonstrate the ability to perform directed carbon-hydrogen arylations of thiophene substrates at 0°C over 15-minute reaction periods [22]. The yields of arylations show sterically dependent trends, with benzothiophene exhibiting lower reactivity than thiophene [22].
Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse [25] [19]. The 1,3-bis(carboxymethyl)imidazolium chloride catalytic system enables thiophene synthesis under solvent-free conditions without inert atmosphere requirements [25]. This metal-free heterogeneous catalyst facilitates reactions between aryl methyl ketones and elemental sulfur to selectively produce 2,4-substituted thiophenes [25]. The catalyst can be easily recovered and reused with only slight decreases in activity [25].
Table 4: Novel Catalytic Systems in Multi-step Syntheses
| Catalyst System | Reaction Type | Temperature (°C) | Additive | Yield (%) | Selectivity | Substrate Scope |
|---|---|---|---|---|---|---|
| PdCl2/(p-tolyl)3P | β-Arylation | 100-120 | Ag2CO3 | 65-80 | β-selective | Aryl iodides |
| Iron(III) bromide | Halogenation | 0-25 | CH3COOH | 75-90 | Position-dependent | Thiophenes |
| Lewis acids (BF3) | Oxidative cycloaddition | -20 to 25 | m-CPBA | 60-75 | endo-selective | Dienophiles |
| KF/Al2O3/PEG-400 | Cyclization | 60-80 | PEG-400 | 70-85 | Regioselective | α,β-Unsaturated |
| Heterogeneous catalysts | Multi-step synthesis | 25-150 | Various | 50-80 | Variable | Broad |
Lewis acid catalysis enables unique transformations such as oxidative cycloaddition reactions [26]. Boron trifluoride etherate catalysis in the oxidative cycloaddition of thiophenes with m-chloroperbenzoic acid provides access to thiophene S-monoxides as intermediary species [26]. These intermediates react in situ with various dienophiles to provide arenes or 7-thiabicyclo[2.2.1]hept-2-ene 7-oxides [26]. The use of boron trifluoride as Lewis acid catalyst greatly improves yields compared to non-catalyzed reactions, achieving up to 75% yields versus 10-30% for traditional methods [26].
Recent advances in supported catalyst development have focused on optimizing both activity and selectivity [27]. Iron oxide catalysts supported on magnesium oxide and promoted by potassium demonstrate enhanced performance in thiophene synthesis [27]. These systems benefit from potassium ferrite formation, which retards the reduction of iron oxide to metallic iron, thereby maintaining catalytic activity [27]. The catalytic effect can be further enhanced through partial or complete substitution of iron content with other Group VA, VIA, or VIIA metals such as vanadium, manganese, and chromium [27].
Effective purification and isolation of 3-Bromo-2-(3-bromo-2-methylpropyl)thiophene requires sophisticated separation techniques capable of handling the compound's specific physical and chemical properties [28] [29]. Column chromatography emerges as the most versatile and widely employed technique for thiophene derivative purification [30] [31]. Silica gel column chromatography provides reliable separation with mobile phases typically consisting of hexane and ethyl acetate gradients [30] [32].
Recrystallization techniques offer exceptional purity for solid thiophene derivatives [33]. Single-step recrystallization procedures can achieve nearly quantitative yields while providing pure substituted thiophenes [33]. The synthesis of thiophene derivatives through Schiff condensation generates only water as a by-product, enabling straightforward purification through recrystallization [33]. Acetonitrile serves as an effective recrystallization solvent for many brominated thiophene compounds [30].
Table 5: Purification and Isolation Techniques
| Technique | Mobile Phase | Stationary Phase | Purity Achieved (%) | Recovery Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Column Chromatography | Hexane/EtOAc | Silica gel | 95-98 | 80-95 | Versatile | Time-consuming |
| Recrystallization | Acetonitrile | N/A | 99+ | 85-95 | High purity | Limited scope |
| Distillation | N/A | N/A | 97-99 | 90-98 | Scalable | Energy-intensive |
| Extractive Distillation | DMF/IL mixture | N/A | 99.5+ | 85-92 | Trace separation | Complex setup |
| Flash Chromatography | Gradient solvents | Silica gel | 96-99 | 85-94 | Fast | Solvent use |
Distillation methods provide scalable solutions for thiophene purification, particularly for liquid compounds [28] [34]. Process intensification strategies for benzene and thiophene separation employ extractive distillation using mixed entrainers of dimethylformamide and ionic liquids [34]. These advanced distillation processes can reduce total heat duties by 6-7% compared to conventional multi-column systems [34]. The enhanced separation efficiency makes this approach suitable for industrial-scale thiophene purification [34].
Flash chromatography offers rapid purification with excellent resolution for thiophene derivatives [35]. Method development requires careful optimization of column volume, solvent choices, and elution modes [35]. Selectivity optimization focuses on maximizing the difference in column volumes between adjacent compounds on thin-layer chromatography plates [35]. Target compounds should exhibit retention factor values between 0.15 and 0.4 for optimal separation efficiency [35].
Preparative high-performance liquid chromatography provides specialized capabilities for thiophene analysis and purification [36]. Reverse-phase methods using acetonitrile, water, and phosphoric acid mobile phases enable analysis under simple conditions [36]. The methodology proves scalable for isolation of impurities in preparative separations and demonstrates compatibility with mass spectrometry applications when formic acid replaces phosphoric acid [36].